Product packaging for (R)-3-Chloro-piperidine hydrochloride(Cat. No.:)

(R)-3-Chloro-piperidine hydrochloride

Cat. No.: B7985489
M. Wt: 156.05 g/mol
InChI Key: JRYUBMVOWCUQBT-NUBCRITNSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structural motif in medicinal chemistry and organic synthesis. researchgate.netnih.govmdpi.com This prevalence is due to its versatile pharmacophoric properties, synthetic accessibility, and its ability to impart favorable characteristics to a molecule. mdpi.com The integration of piperidine scaffolds can enhance binding interactions with biological targets, improve pharmacokinetic properties like membrane permeability and metabolic stability, and provide conformational flexibility. researchgate.net

Importance of Chirality in Chemical Transformations and Molecular Recognition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical properties in an achiral environment, they can exhibit dramatically different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

This stereospecificity is critical in drug design; one enantiomer (the eutomer) may provide the desired therapeutic effect, while the other (the distomer) could be inactive or even harmful. The tragic case of thalidomide (B1683933) in the 1950s and 1960s, where one enantiomer was a sedative while the other caused severe birth defects, remains a stark reminder of the importance of stereochemistry in pharmaceuticals. Consequently, the ability to produce a single, desired enantiomer through a process known as enantioselective synthesis is a key objective in modern chemistry. nih.gov This selective production of one enantiomer over the other is crucial for developing safer and more effective drugs.

Overview of (R)-3-Chloro-piperidine Hydrochloride as a Versatile Chiral Intermediate

This compound exemplifies the convergence of a valuable piperidine scaffold with a defined stereocenter. As a chiral building block, it provides a pre-defined three-dimensional structure that chemists can incorporate into larger, more complex molecules. nih.govnih.gov The "(R)" designation specifies the absolute configuration at the chiral carbon center (position 3), and the hydrochloride salt form often enhances stability and ease of handling.

The presence of a chlorine atom at the 3-position is of significant synthetic utility. nih.gov Chlorine is a good leaving group, making the C3 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of chiral 3-substituted piperidine derivatives. nih.gov This versatility makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds and other target molecules where precise control of stereochemistry is essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Cl2N B7985489 (R)-3-Chloro-piperidine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-chloropiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYUBMVOWCUQBT-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of R 3 Chloro Piperidine Hydrochloride

The physical and chemical properties of (R)-3-Chloro-piperidine hydrochloride are foundational to its application in synthesis. While a specific CAS number for the (R)-enantiomer hydrochloride salt is not consistently cited across databases, its racemic and protected forms are well-documented. thoreauchem.comguidechem.comguidechem.com The properties listed are generally representative of chloropiperidine hydrochlorides.

Interactive Data Table: Properties of Chloropiperidine Hydrochloride

PropertyValueSource(s)
Molecular Formula C₅H₁₁Cl₂N thoreauchem.comechemi.com
Molecular Weight ~156.05 g/mol echemi.com
Appearance White to yellow powder/crystalline powder
Boiling Point ~216.7 °C at 760 mmHg echemi.com
Flash Point ~84.9 °C echemi.com
Purity Typically ≥97% thoreauchem.com
Chirality Contains one stereocenter at C3 guidechem.com

Note: Data often refers to the racemic mixture or related structures. The hydrochloride salt form significantly influences properties like melting point and solubility compared to the free base.

Synthesis and Manufacturing Processes

The synthesis of enantiomerically pure compounds like (R)-3-Chloro-piperidine hydrochloride presents a significant chemical challenge. General strategies to obtain such chiral molecules typically fall into three categories:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials from nature, such as amino acids or sugars. For instance, synthetic routes to chiral piperidines have been developed starting from materials like D-glutamic acid. google.com The synthesis involves a sequence of reactions that transform the initial chiral molecule into the target structure while preserving the stereochemical integrity.

Chiral Resolution: This method starts with the synthesis of a racemic mixture (a 50:50 mixture of both enantiomers) of 3-chloropiperidine (B1606579). The enantiomers are then separated. A common technique involves using a chiral resolving agent, such as D-mandelic acid, which reacts with the racemic mixture to form two different diastereomeric salts. google.compatsnap.com These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, the desired enantiomer is recovered from its salt.

Asymmetric Synthesis: This is often the most elegant approach, where a non-chiral starting material is converted directly into a predominantly single-enantiomer product. This is achieved using a chiral catalyst or reagent that directs the reaction to favor the formation of one enantiomer over the other. nih.govscispace.com For example, rhodium-catalyzed asymmetric reactions have been used to create enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. nih.gov Another modern method involves intramolecular asymmetric aza-Michael cyclizations promoted by chiral phosphoric acid catalysts. whiterose.ac.uk

The final step in the preparation typically involves treating the chiral free base with hydrochloric acid to form the stable hydrochloride salt. nih.govunipd.it

Applications in Organic Synthesis

Classical Stereoselective Synthesis Approaches

Classical approaches remain highly relevant for the industrial-scale production of chiral molecules. These methods involve the separation of a racemic mixture into its constituent enantiomers or the transformation of readily available chiral starting materials.

Resolution techniques are predicated on the temporary conversion of a pair of enantiomers into diastereomers, which possess different physical properties and can thus be separated.

A prevalent and robust method for resolving racemic amines or their precursors is through the formation of diastereomeric salts with a chiral resolving agent. For the synthesis of the (R)-enantiomer of 3-aminopiperidine, a direct precursor to (R)-3-chloropiperidine, chiral acids are frequently employed.

The process involves reacting the racemic amine with a single enantiomer of a chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct solubilities, allowing one to crystallize preferentially from the solution. The less soluble salt is then isolated by filtration, and the desired enantiomer of the amine is liberated by treatment with a base.

D-mandelic acid and derivatives of D-tartaric acid are commonly used for this purpose. For instance, reacting racemic 3-aminopiperidine or its precursors with D-tartaric acid or di-benzoyl-(D)-tartaric acid allows for the selective precipitation of the salt containing the (R)-amine. google.comgoogle.com One process describes the resolution of racemic 3-piperidinecarboxamide with D-mandelic acid to selectively yield the (R)-amide D-mandelic acid organic salt. Another report details the resolution of racemic 3-aminopiperidine dihydrochloride (B599025) with D-tartaric acid in refluxing ethanol, affording the target (R)-enantiomer with high chiral purity (ee >99.5%). google.com

Table 1: Examples of Diastereomeric Salt Resolution for (R)-3-Aminopiperidine Precursors
Racemic SubstrateResolving AgentKey ConditionsResultReference
3-PiperidinecarboxamideD-Mandelic AcidReaction in an organic solvent.Precipitation of (R)-3-piperidine amide D-mandelic acid organic salt. google.com
3-Aminopiperidine DihydrochlorideD-Tartaric AcidReflux in ethanol, followed by acidification.(R)-3-Aminopiperidine Dihydrochloride with >99.5% ee. google.com
3-AminopiperidineDibenzoyl-(D)-Tartaric AcidAcid exchange with HCl in isopropanol (B130326)/water.(R)-3-Aminopiperidine Dihydrochloride with enhanced chiral purity. google.com

Kinetic resolution is a powerful alternative that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this process, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer or the product from the faster-reacting enantiomer. While the theoretical maximum yield for the desired enantiomer is 50%, this method can be highly effective for producing enantiopure materials. researchgate.net

Enzymes are particularly adept at this differentiation. Lipases and transaminases have been used in the kinetic resolution of piperidine derivatives. whiterose.ac.uk For example, the use of a lipase (B570770) can catalyze the acylation of one enantiomer of a racemic piperidine derivative, leaving the other enantiomer unreacted and in high enantiomeric purity. whiterose.ac.uk

Non-enzymatic catalytic kinetic resolution is also a viable strategy. One reported method involves the use of a chiral base system, such as n-BuLi and the chiral ligand sparteine, to selectively deprotonate one enantiomer of an N-Boc-protected piperidine. whiterose.ac.uk This allows for the subsequent functionalization of the lithiated species or the recovery of the unreacted, enantioenriched starting material. whiterose.ac.uk

Table 2: Principles of Kinetic Resolution for Chiral Piperidines
TechniqueChiral Agent/CatalystPrincipleApplication ExampleReference
Enzymatic ResolutionLipaseEnantioselective acylation of a racemic amine or alcohol.Preparation of ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. whiterose.ac.uk
Asymmetric Lithiationn-BuLi / (-)-SparteineEnantioselective deprotonation of one enantiomer.Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk
Asymmetric HydrogenationRhodium-CatalystEnantioselective hydrogenation of one enantiomer in a racemic mixture.Resolution of racemic 3,4-disubstituted tetrahydropyridines. whiterose.ac.uk

Asymmetric synthesis involves the construction of a chiral molecule from a prochiral substrate or a simpler, pre-existing chiral molecule. The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as excellent starting materials.

Optically active α-amino acids are particularly useful precursors for the synthesis of chiral piperidines due to their inherent stereochemistry and functional groups that are amenable to chemical transformation.

From D-Proline : A direct and efficient route to enantiopure (R)-3-chloropiperidine starts from D-proline. The synthesis involves the reduction of the amino acid to the corresponding prolinol using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then N-alkylated, and subsequent treatment with thionyl chloride (SOCl₂) or methanesulfonyl chloride induces a stereoconvergent ring expansion to afford the desired (R)-3-chloropiperidine hydrochloride. researchgate.netunipd.it

From D-Glutamic Acid : D-glutamic acid serves as a versatile starting material for (R)-3-aminopiperidine, a key intermediate. A reported synthesis involves a five-step sequence: 1) esterification of the carboxylic acids and Boc-protection of the amine; 2) reduction of the esters to a diol; 3) activation of the hydroxyl groups (e.g., tosylation); 4) cyclization via reaction with an amine to form the piperidine ring; and 5) removal of the Boc protecting group. google.com The resulting (R)-3-aminopiperidine can then be converted to the target chloro-derivative.

From D-Ornithine : The synthesis of (R)-3-aminopiperidine dihydrochloride from D-ornithine has also been described. wipo.int The process typically involves the esterification of D-ornithine hydrochloride, followed by cyclization to form (R)-3-aminopiperidin-2-one hydrochloride. This lactam intermediate is then reduced, often using a powerful reducing agent like lithium aluminum hydride, to yield (R)-3-aminopiperidine. wipo.int

From D-Serine : D-serine provides a chiral three-carbon backbone that can be elaborated into the piperidine ring. A synthetic strategy for preparing orthogonally protected 2,3-L-diaminopropanoic acid (a related structure) has been developed starting from N-protected D-serine. mdpi.com The key step involves the reductive amination of an aldehyde derived from D-serine. mdpi.com More directly, a method for synthesizing R-3-chloroalanine methyl ester hydrochloride from D-serine has been reported, which involves reacting a D-serine derivative with a chlorinating reagent. wipo.int This demonstrates the feasibility of converting the hydroxyl group of serine into a chloro group with the correct stereochemistry, a key transformation for accessing the target molecule.

Beyond amino acids, other natural products can serve as starting points for chiral piperidines. This approach leverages the inherent stereochemistry of complex natural molecules to build new chiral structures. For example, alkaloids such as (+)-pinidinone and (+)-monomorine have been synthesized using asymmetric routes that rely on chiral precursors. acs.org The synthesis of complex piperidine-containing molecules often involves leveraging the stereocenters of natural products like sugars or terpenes to guide the formation of the heterocyclic ring. While specific, documented syntheses of this compound from such non-amino acid natural scaffolds are less common in the literature, the general principle remains a powerful tool in asymmetric synthesis. The strategy involves the selective cleavage and functionalization of the natural product scaffold to generate an intermediate that can be cyclized to form the desired piperidine ring, carrying over the original stereochemical information.

Enantioselective Catalytic Methods

The asymmetric synthesis of this compound relies heavily on enantioselective catalytic methods that guide the formation of the desired stereoisomer. These techniques, encompassing transition metal catalysis, organocatalysis, and biocatalysis, offer elegant and efficient pathways to this valuable chiral compound.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis stands as a cornerstone for the enantioselective synthesis of substituted piperidines. While direct asymmetric chlorination of the piperidine ring is challenging, transition metal-catalyzed cross-coupling reactions provide a powerful means to install substituents at the 3-position with high stereocontrol. A notable example is the nickel-catalyzed reductive coupling, which has proven effective for creating enantioenriched 3-substituted piperidines. This methodology typically involves the reaction of a prochiral starting material with a suitable coupling partner in the presence of a chiral nickel catalyst. The catalyst, adorned with a specifically designed chiral ligand, creates a three-dimensional environment that dictates the facial approach of the reactants, thereby leading to the preferential formation of one enantiomer. For instance, the asymmetric hydroalkylation of N-unprotected 3-pyridyl amides has been achieved using a nickel-hydride catalyst, yielding 3-substituted piperidines with excellent enantioselectivity. Although not a direct route to 3-chloropiperidine (B1606579), this illustrates the potential of nickel catalysis in controlling the stereochemistry at the C3 position of the piperidine core.

Catalyst SystemSubstrate TypeProduct TypeKey Feature
Chiral Nickel-HydrideN-unprotected 3-pyridyl amidesEnantioenriched 3-substituted piperidinesHigh enantioselectivity in hydroalkylation
Organocatalytic Asymmetric Chlorination and Cyclization Reactions

Organocatalysis has emerged as a powerful alternative to transition metal catalysis, offering a diverse array of activation modes for asymmetric transformations. In the context of synthesizing chiral chloropiperidines, organocatalysis can be ingeniously applied to asymmetric chlorination and subsequent cyclization reactions. A plausible strategy involves the enantioselective chlorination of an acyclic amine precursor bearing an appropriately positioned double bond. A chiral organocatalyst, such as a derivative of cinchona alkaloids or proline, can facilitate the stereocontrolled addition of a chlorine atom. The resulting chiral chloro-amine intermediate can then undergo an intramolecular cyclization to furnish the desired chiral 3-chloropiperidine. This approach leverages the ability of the organocatalyst to create a chiral environment around the substrate, effectively discriminating between the two enantiotopic faces of the molecule during the chlorination step.

Biocatalytic Pathways for Chiral Piperidine Synthesis

Biocatalysis, with its inherent high selectivity and mild reaction conditions, presents an attractive avenue for the synthesis of chiral piperidines. Enzymes, such as imine reductases (IREDs) and transaminases, are particularly well-suited for the asymmetric synthesis of cyclic amines. While a direct biocatalytic route to this compound is not yet extensively documented, analogous transformations provide a strong proof of concept. For example, IREDs have been successfully employed for the asymmetric reduction of cyclic imines to yield chiral piperidines with high enantiomeric excess. A hypothetical pathway could involve the enzymatic reduction of a 3-chloro-tetrahydropyridine precursor. Similarly, transaminases could be utilized for the asymmetric amination of a 3-chlorocyclohexanone derivative, establishing the chiral amine center with high fidelity. The resulting chiral amino ketone could then be further elaborated to the target 3-chloropiperidine.

Modern Synthetic Strategies

The pursuit of more efficient, sustainable, and safer chemical processes has spurred the development of modern synthetic strategies. Electroorganic synthesis and flow chemistry are at the forefront of this evolution, offering significant advantages for the preparation of complex molecules like this compound.

Electroorganic Synthesis Applications

Electroorganic synthesis utilizes electricity as a traceless reagent to drive chemical reactions, often enabling transformations that are difficult to achieve through conventional means. A particularly relevant application is the iodide-mediated cyclization of unsaturated N-chloroamines. In this process, an electrochemical cell generates a catalytic amount of an iodonium (B1229267) ion (I+), which acts as a powerful electrophile. This electrochemically generated species then triggers the cyclization of an N-chloroamine substrate containing a double bond, leading to the formation of a halogenated piperidine ring. While achieving high enantioselectivity in direct electrochemical reactions can be challenging, the use of chiral mediators or supporting electrolytes is an active area of research that could pave the way for an asymmetric variant of this powerful cyclization method.

MethodKey Reagent/MediatorSubstrateProductAdvantage
Electroorganic SynthesisIodide (electrochemically generated)Unsaturated N-chloroaminesHalogenated piperidinesUse of electricity as a traceless reagent

Flow Chemistry and Continuous Processing

Flow chemistry, which involves conducting reactions in continuous-flow reactors, offers numerous benefits over traditional batch processing. These include enhanced heat and mass transfer, improved safety when handling hazardous reagents and intermediates, and the ability to readily scale up production. The synthesis of this compound is well-suited for a flow chemistry approach. A multi-step synthesis could be "telescoped" into a continuous process, where the crude product of one reaction is directly fed into the next reactor without intermediate workup and purification. This not only improves efficiency but also minimizes waste generation. For instance, the formation of an N-chloroamine precursor, its subsequent asymmetric cyclization, and the final salt formation could all be integrated into a single, automated flow system. This level of control and automation is particularly advantageous for ensuring the consistent production of high-quality, enantiomerically pure this compound.

Continuous Flow Synthesis Protocols for Piperidine Derivatives

Continuous flow chemistry, particularly using microreactors, has emerged as a powerful technique for synthesizing piperidine derivatives. beilstein-journals.orgacs.org This approach offers substantial advantages over traditional batch processing, including enhanced safety, better reaction control, and scalability. patsnap.commdpi.com In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov

Key benefits of continuous flow synthesis for piperidine derivatives include:

Precise Temperature and Time Control : The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control that is often difficult to achieve in large batch reactors. mdpi.com Residence time is also accurately managed by adjusting the flow rate and reactor volume. mdpi.com

Enhanced Safety : The small reaction volumes inherent to flow chemistry minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents and intermediates. patsnap.com

Improved Yield and Selectivity : The superior control over reaction parameters often leads to higher yields and better selectivity compared to batch methods. beilstein-journals.org For example, a continuous flow protocol for producing α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents resulted in high yields (typically >80%) and excellent diastereoselectivity (>90:10 dr) within minutes. acs.org

Scalability : Scaling up production in a flow system is often as simple as running the system for a longer duration or by "numbering up" (running multiple systems in parallel), which is more straightforward than re-optimizing a batch process for a larger vessel. beilstein-journals.org

One notable application is the continuous liquid-phase hydrogenation of pyridine (B92270) to piperidine in a microreactor, which proceeds under milder temperature and pressure conditions with lower hydrogen consumption than traditional methods. patsnap.compatsnap.com

Microreactor Technology for Unstable Intermediates

This capability is crucial in multistep syntheses. For instance, in the electroreductive cyclization of imines to form piperidines, the effective cathodic reduction of the imine and its rapid use in the subsequent cyclization within the microflow system prevents degradation or over-reduction. beilstein-journals.orgresearchgate.net This rapid consumption of intermediates is a key feature that enhances the efficiency and feasibility of synthetic routes that would be impractical in a batch setting. mdpi.com

Feature of MicroreactorAdvantage for Unstable Intermediates
Large Surface-to-Volume Ratio Efficient heat transfer, preventing thermal decomposition of sensitive intermediates. mdpi.com
Short Diffusion Distances Rapid mixing of reagents, allowing the intermediate to react immediately as it is formed. mdpi.com
Precise Residence Time Control Minimizes the time an unstable intermediate exists, reducing the chance of decomposition or side reactions. beilstein-journals.orgmdpi.com

Green Chemistry Principles in Chiral Piperidine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chiral piperidines. youtube.com This includes the use of less toxic reagents, environmentally benign solvents, and processes that are more energy-efficient and produce less waste. beilstein-journals.orgajchem-a.com An example is the electroreductive cyclization to produce piperidines, which is considered a green method as it avoids the need for expensive or toxic reagents and can be conducted under mild conditions. researchgate.net

Development of Sustainable Solvents and Reagents

A key focus of green chemistry is the replacement of volatile and often toxic organic solvents with more sustainable alternatives. Water is a highly desirable solvent due to its non-toxicity, availability, and safety. Research has demonstrated the feasibility of conducting the hydrogenation of substituted pyridines to the corresponding piperidines in water. nih.gov This approach is not only greener but can also be advantageous for stereocontrol; for enantioenriched substrates, the use of water as a solvent was found to prevent racemization, leading to highly enantioselective products. nih.gov

Beyond solvents, the reagents themselves are being re-evaluated. For instance, while not directly related to piperidine synthesis, the effort to replace piperidine with greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) in solid-phase peptide synthesis highlights the broader chemical trend of seeking more sustainable reagents. rsc.org In the synthesis of piperidines, biocatalysis using enzymes like imine reductases offers a green alternative for producing chiral amines from prochiral ketones, operating under mild conditions. researchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. primescholars.com Reactions with poor atom economy generate significant waste, as many of the atoms from the starting materials are converted into unwanted byproducts. primescholars.com

Multicomponent Reactions (MCRs) for Diverse Piperidine Architectures

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly convergent and efficient, allowing for the rapid construction of complex molecular architectures from simple precursors. ajchem-a.com

For piperidine synthesis, MCRs provide a versatile platform for generating diverse libraries of polysubstituted structures. nih.gov A notable example is the tandem aza-[4+2] cycloaddition/allylboration MCR, which has been developed in both three- and four-component variations to produce a wide array of piperidines. nih.gov The ability to systematically vary each of the starting components makes MCRs particularly valuable in medicinal chemistry for creating and screening large numbers of related compounds to identify those with desired biological activity. ajchem-a.comnih.gov

Multicomponent Reaction Advantages
Efficiency: Multiple bonds are formed in a single operation, reducing the number of steps and purification processes.
Diversity: Easily allows for the creation of large libraries of related compounds by varying the starting materials. nih.gov
Complexity: Enables the rapid assembly of complex molecular scaffolds from simple building blocks. ajchem-a.com
Atom Economy: Generally high, as most atoms from the reactants are incorporated into the final product.

Cascade and Tandem Reactions for Efficient Construction

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming transformations occur sequentially in a single synthetic operation without isolating intermediates. 20.210.105baranlab.org These reactions are highly prized for their elegance and efficiency, offering significant savings in time, labor, and resources. 20.210.105 They epitomize green chemistry principles by reducing the number of solvents, workups, and purification steps required. 20.210.105

Several cascade strategies have been effectively applied to the synthesis of piperidines:

Iridium-Catalyzed Hydrogen Transfer Cascades : An iridium(III) catalyst can facilitate a sequence of hydroxyl oxidation, intermolecular amination, and intramolecular imine reduction. This process forms two new C-N bonds in one pot and enables the stereoselective synthesis of substituted piperidines. nih.gov

Iron-Catalyzed Reductive Amination Cascades : An iron complex can catalyze the reductive amination of ϖ-amino fatty acids, where a silane (B1218182) reagent promotes imine formation, cyclization, and subsequent reduction of the piperidinone intermediate to yield the piperidine ring. nih.gov

Enzymatic Cascades : Biocatalysis offers powerful cascade pathways. For instance, multi-enzyme one-pot cascades using imine reductases and other enzymes can convert keto acids or diamines into chiral substituted piperidines. researchgate.net

These sophisticated reactions provide a powerful means to construct the complex and stereochemically rich piperidine core with high efficiency and control.

Specific Reaction Types in this compound Synthesis

Direct chlorination of a pre-formed piperidine ring presents a straightforward approach to chloropiperidines. However, controlling the regioselectivity to favor substitution at the C-3 position is a significant challenge. Electrophilic chlorinating agents are commonly employed for this transformation.

One notable method involves the use of N-chlorosuccinimide (NCS) as the chlorine source. nih.govorganic-chemistry.org For instance, the synthesis of secondary 3-chloropiperidine analogues has been achieved through a procedure that carefully monochlorinates unsaturated primary amines with NCS, where temperature control is critical to prevent dichlorination. nih.govresearchgate.net The regioselectivity of such reactions can be influenced by the substituent pattern on the piperidine or precursor ring. rsc.org In some cases, chlorination is performed on an amine precursor prior to cyclization. For example, a linear amine can be chlorinated with NCS and subsequently cyclized to form the 3-chloropiperidine product. nih.gov

During water chlorination procedures, amine-containing compounds, including piperidine derivatives, can react rapidly with hypochlorous acid or chlorine to form N-chloro derivatives. uni-muenchen.dersc.org These N-chloropiperidines can then undergo base-catalyzed rearrangements, with dehydrochlorination being a potential pathway. uni-muenchen.dersc.org The stereochemistry and mechanism of these dehydrochlorination reactions are complex and can be influenced by the configuration at the chloramine (B81541) nitrogen. uni-muenchen.de

A Pd-catalyzed enantioselective aminochlorination of alkenes has also been developed, proceeding via a 6-endo cyclization to provide access to structurally diverse 3-chloropiperidines in good yields and with excellent enantioselectivities. organic-chemistry.org This method highlights the importance of both a sterically bulky chiral pyridinyl-oxazoline (Pyox) ligand and an electrophilic chlorination reagent like NCS for the reaction's success. organic-chemistry.org

Table 1: Examples of Direct Chlorination Strategies

Starting Material Reagent(s) Product Yield Key Features Reference(s)
Unsaturated primary amine N-Chlorosuccinimide (NCS) Monochlorinated amine N/A Temperature control prevents dichlorination. nih.govresearchgate.net
N-Boc-protected δ-alkenylamine NCS, Pd(OAc)₂, Chiral Pyox Ligand Chiral N-Boc-3-chloropiperidine Good High enantioselectivity via 6-endo cyclization. organic-chemistry.org

Reductive amination is a versatile and widely used method for C-N bond formation and the synthesis of amines, including the construction of the piperidine ring. nih.govnih.govorganic-chemistry.org The process typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This strategy can be applied to form the piperidine scaffold in a one-pot reaction, often with high efficiency. jocpr.com

A key advantage of reductive amination is its adaptability for asymmetric synthesis, allowing for the creation of chiral piperidines. jocpr.com Enantioselectivity can be achieved using chiral catalysts or auxiliaries to control the stereochemistry of the final amine product. jocpr.com For example, a rhodium-catalyzed reductive transamination has been reported for the synthesis of various chiral piperidines from pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which displaces the nitrogen in the parent pyridine ring while inducing chirality. dicp.ac.cn

The choice of reducing agent is critical and can range from catalytic hydrogenation over a supported metal catalyst (the most ideal method) to various hydride reagents like sodium borohydride, sodium cyanoborohydride, and amine-borane complexes such as 2-picoline borane. researchgate.netacsgcipr.org Amine-borane complexes are often favored when catalytic hydrogenation is not feasible, as they are stable and effective in protic solvents that facilitate the necessary imine formation. acsgcipr.org

In the context of constructing complex piperidines, reductive cyclization of precursors like 6-oxoamino acid derivatives can yield 2,6-disubstituted piperidines. whiterose.ac.uk The stereoselective reduction of the intermediate imine in such cyclizations is crucial for controlling the final diastereomeric outcome. whiterose.ac.uk

Table 2: Reductive Amination Approaches to Piperidines

Carbonyl/Amine Precursors Catalyst/Reducing Agent Product Type Selectivity Key Features Reference(s)
Pyridinium salts, Chiral primary amine [RhCp*Cl₂]₂, HCOOH Chiral piperidines Excellent d.r. and e.e. Reductive transamination introduces chirality. dicp.ac.cn
6-oxoamino acid derivatives Various (e.g., H₂, Pd/C) 2,6-disubstituted piperidines Stereoselective Relies on stereoselective reduction of an intermediate imine. whiterose.ac.uk

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear substrate containing a nitrogen source cyclizes to form the heterocyclic scaffold. nih.gov These reactions can form either a new C-N bond or a C-C bond to complete the ring. nih.gov A wide variety of methods fall under this category, including metal-catalyzed cyclizations, radical-mediated cyclizations, and electrophilic cyclizations. organic-chemistry.orgnih.gov

One effective approach is the iodide-mediated cyclization of unsaturated amines. For instance, N-pentenylamines can be cyclized to 3-chloropiperidines using tetrabutylammonium (B224687) iodide (TBAI) as a redox catalyst in an electrochemical process, which proceeds via a radical pathway. nih.govrsc.org This method avoids the need for stoichiometric chemical oxidants. rsc.org Similarly, iodine-catalyzed cyclization of an N-chloroamine, formed from a linear amine precursor, also yields the 3-chloropiperidine product. nih.gov

Palladium catalysis has been successfully applied to the intramolecular allylic amination of alkenes, providing a diastereoselective route to piperidines. nih.gov A notable example is the Pd-catalyzed enantioselective aminochlorination of alkenes, which proceeds via a 6-endo cyclization. This reaction uses a chiral ligand to afford structurally diverse 3-chloropiperidines with high yields and excellent enantioselectivity. organic-chemistry.org

Aza-Prins cyclizations also provide an effective route. The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃, can produce trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org More recently, a one-pot tandem protocol has been developed that integrates amide activation, reduction of a nitrilium ion intermediate, and subsequent intramolecular nucleophilic substitution to construct various piperidines from halogenated amides under mild, metal-free conditions. nih.gov

Table 3: Intramolecular Cyclization Methods for Piperidine Synthesis

Precursor Reagent(s)/Catalyst Product Key Features Reference(s)
N-pentenylamine Tetrabutylammonium iodide (TBAI), Electrolysis 3-Chloropiperidine Electrochemical, radical pathway. rsc.org
Unsaturated N-chloroamine Iodine catalyst 3-Chloropiperidine Iodine-catalyzed cyclization. nih.gov
δ-Alkenylamine Pd(OAc)₂, Chiral Pyox ligand, NCS Chiral 3-chloropiperidine Enantioselective 6-endo aminochlorination. organic-chemistry.org
Halogenated amide Tf₂O, 2-F-Py, NaBH₄ N-substituted piperidine One-pot, metal-free tandem reaction. nih.gov

The reduction of a carbonyl group within a pre-formed heterocyclic ring, such as a piperidinone (a cyclic amide or lactam) or a piperidinedione, is a common strategy for accessing functionalized piperidines. acs.orgwikipedia.org This approach is particularly valuable for synthesizing chiral piperidines when the precursor itself is chiral.

A prominent example relevant to the synthesis of chiral 3-aminopiperidine derivatives is the reduction of (R)-3-aminopiperidin-2-one hydrochloride. wipo.int This specific precursor can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield (R)-3-aminopiperidine dihydrochloride. wipo.int This method has been successfully applied to produce kilogram quantities of the chiral product, which serves as a crucial intermediate for synthesizing inhibitors of Dipeptidyl Peptidase IV. wipo.int The resulting (R)-3-aminopiperidine can then be a substrate for further functionalization, such as conversion to the (R)-3-chloro derivative through a Sandmeyer-type reaction, although this subsequent step is not detailed in the source.

The broader strategy of reducing cyclic amides is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the specific substrate and desired outcome. While strong hydrides like LiAlH₄ are effective for reducing amides, other reagents can be employed for greater selectivity or milder conditions. The enantioselective reduction of ketones is a well-established field, often employing chiral catalysts to convert prochiral ketones into chiral alcohols, a principle that can be extended to cyclic systems. wikipedia.org

Table 4: Reduction of Piperidinone Precursors

Precursor Reagent(s) Product Scale Application of Product Reference(s)
(R)-3-aminopiperidin-2-one hydrochloride Lithium aluminum hydride (LiAlH₄) (R)-3-aminopiperidine dihydrochloride >1 kilogram Intermediate for Dipeptidyl Peptidase IV inhibitors. wipo.int

Ring expansion reactions provide an elegant method for synthesizing piperidines from smaller, more readily available cyclic precursors, most commonly pyrrolidines. unipa.itresearchgate.net This strategy can be particularly effective for installing specific substitution patterns and controlling stereochemistry.

A well-established method for synthesizing 3-chloropiperidines involves the ring expansion of proline-derived precursors. nih.govresearchgate.net In this approach, a chiral starting material such as D- or L-proline is first reduced to prolinol and then functionalized at the nitrogen. nih.govresearchgate.net The crucial ring expansion step is achieved by treating the resulting pyrrolidine (B122466) precursor with thionyl chloride (SOCl₂). nih.govresearchgate.net The reaction proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a chloride ion. nih.gov This nucleophilic attack occurs at the less-hindered carbon, leading to the thermodynamically more stable six-membered 3-chloropiperidine ring. nih.govresearchgate.net This method effectively transfers the chirality from the starting amino acid to the final piperidine product.

Other ring expansion strategies have also been explored. Palladium-catalyzed allylic amine rearrangements can facilitate a two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane counterparts under mild conditions, demonstrating the potential of metal catalysis in ring expansion chemistry. chemrxiv.org While this specific example leads to a seven-membered ring, the principle can be adapted for piperidine synthesis. The transformation of bicyclic azetidiniums, induced by nucleophiles, can also be used to access larger rings, including piperidines, often with good transfer of chirality. bohrium.comresearchgate.net

Table 5: Ring Expansion Reactions for Piperidine Synthesis

Starting Ring System Key Reagent(s) Intermediate Product Key Features Reference(s)
Pyrrolidine (from Proline) Thionyl chloride (SOCl₂) Bicyclic aziridinium ion 3-Chloropiperidine Stereochemistry controlled by starting amino acid. nih.govresearchgate.net
Bicyclic Azetidinium Nucleophiles (internal or external) N/A Substituted piperidines Nucleophilic ring-opening of strained intermediate. bohrium.comresearchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of 3-chloropiperidines. These reactions are not simple direct displacements but proceed through a complex mechanism involving a highly reactive intermediate.

Mechanisms Involving Aziridinium Ion Intermediates

The hallmark of the reactivity of both secondary and tertiary 3-chloropiperidines is their ability to undergo intramolecular cyclization to form a bicyclic aziridinium ion. researchgate.netnih.gov This strained, highly electrophilic intermediate is the key species responsible for the compound's alkylating properties. researchgate.netresearchgate.net The formation of this aziridinium ion is an equilibrium process where the nitrogen mustard analog, 3-chloropiperidine, cyclizes to displace the chloride ion. researchgate.net

The hydrochloride salt form of (R)-3-chloro-piperidine is significantly less reactive. nih.gov Protonation of the piperidine nitrogen lowers the electron density at the nitrogen center, thereby preventing the intramolecular attack on the carbon-chlorine bond necessary to form the aziridinium ion. nih.gov This feature makes the hydrochloride salt a stable and storable form of the compound. nih.gov Upon treatment with a base, the free secondary or tertiary amine is liberated, readily forming the reactive aziridinium intermediate. researchgate.netnih.gov The structure of these transient bicyclic aziridinium ions has been confirmed through isolation by using silver salts with weakly coordinating anions and subsequent analysis by single-crystal X-ray diffraction. researchgate.net This mechanism of action places 3-chloropiperidines in the family of nitrogen mustard alkylating agents. researchgate.netresearchgate.net

Alkylation Reactivity with Various Nucleophiles

The high electrophilicity of the bicyclic aziridinium ion makes it susceptible to attack by a wide range of nucleophiles. researchgate.net This reactivity is the basis for its use as an alkylating agent. Kinetic studies, often performed using NMR, have been instrumental in understanding the alkylation mechanism. researchgate.net

A significant body of research has focused on the interaction of 3-chloropiperidines with biological nucleophiles. It has been demonstrated that these compounds can alkylate DNA, with a preference for the N7-position of the guanine (B1146940) nucleobase. nih.gov Comparative studies have revealed that secondary 3-chloropiperidines, along with their corresponding isolated bicyclic aziridines, exhibit greater efficacy as DNA alkylating agents than their tertiary counterparts. researchgate.netnih.govresearchgate.net

The reaction with simpler nucleophiles has also been studied. For example, methanolysis of the aziridinium ion intermediate results in the formation of a mixture of piperidine and pyrrolidine methyl ethers, demonstrating the ion's reactivity towards alcohol nucleophiles. researchgate.net

Table 1: Alkylation Reactions of 3-Chloropiperidine Derivatives

Reactant ClassNucleophile ExampleProduct TypeReference
DNAGuanine (N7)Covalent DNA adduct nih.gov
AlcoholsMethanolPiperidine/Pyrrolidine methyl ethers researchgate.net
HalidesIodideIodo-substituted piperidine msu.edu
AzidesAzide ionAzido-substituted piperidine msu.edu
CyanidesCyanide ionCyano-substituted piperidine msu.edu

Functional Group Interconversions and Derivatization

Beyond its alkylating activity, this compound serves as a versatile scaffold for the synthesis of various piperidine derivatives through transformations at both the nitrogen and carbon centers.

Transformations at the Piperidine Nitrogen Atom

The secondary amine of (R)-3-chloro-piperidine allows for a variety of functionalization reactions at the nitrogen atom. A common strategy involves the protection of the nitrogen, which can facilitate subsequent reactions or modify the compound's properties. The tert-butyloxycarbonyl (Boc) protecting group is frequently installed by reacting the piperidine with di-tert-butyl dicarbonate (B1257347), yielding (R)-tert-butyl 3-chloropiperidine-1-carboxylate. nih.govnih.gov This Boc group can be readily removed under acidic conditions, for instance with hydrochloric acid in dioxane, to regenerate the hydrochloride salt in nearly quantitative yields. nih.gov

Other transformations at the nitrogen include acetylation with acetic anhydride (B1165640). nih.gov N-alkylation can be achieved through various methods, including reductive amination with aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride, or by reaction with alkyl halides in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). researchgate.net

Table 2: Selected Reactions at the Piperidine Nitrogen

Reaction TypeReagentsProductReference
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc-3-chloropiperidine nih.gov
N-Boc DeprotectionHCl in Dioxane3-Chloropiperidine Hydrochloride nih.gov
N-AcetylationAcetic AnhydrideN-Acetyl-3-chloropiperidine nih.gov
Reductive AminationAldehyde, Sodium TriacetoxyborohydrideN-Alkyl-3-chloropiperidine researchgate.net
N-AlkylationAlkyl Bromide, DIPEAN-Alkyl-3-chloropiperidine researchgate.net

Reactions at the Chloro-Substituted Carbon Center

The primary transformation at the C3 position involves the nucleophilic substitution of the chloride. As detailed previously, this reaction proceeds via the formation of the aziridinium ion. researchgate.net This pathway allows for the introduction of various functional groups. For instance, the formation of 3-hydroxypiperidine (B146073) can be envisioned as a hydrolysis reaction, though synthetic routes often start from other precursors like 3-hydroxypyridine. chemicalbook.comgoogle.comgoogle.com The methanolysis of the aziridinium ion to produce methyl ethers is a clear example of nucleophilic substitution at this center. researchgate.net The labile nature of the chloro group makes it a valuable synthetic handle for creating a diverse array of 3-substituted piperidines. rasayanjournal.co.in

Ring-Opening and Rearrangement Reactions

The piperidine ring system of 3-chloropiperidine derivatives can undergo rearrangement reactions, often induced by a base. For example, N-chloropiperidines can undergo dehydrohalogenation in the presence of a base to yield the endocyclic imine, Δ¹-piperideine. odu.edu

Furthermore, treatment of 3-chloropiperidine hydrochloride with a strong base, such as n-butyllithium (n-BuLi), can lead to the formation of highly strained bicyclic aziridines. nih.gov While not a rearrangement of the piperidine ring itself, this reaction represents a significant structural transformation. nih.gov Ring expansion reactions have also been noted in related syntheses, where a pyrrolidine precursor can be converted to a 3-chloropiperidine through a ring expansion mechanism that also involves an aziridinium ion intermediate. nih.gov

Chemoselective and Stereoselective Functionalization Strategies

The presence of two reactive sites in this compound—the secondary amine and the C-3 chloro group—necessitates careful control of reaction conditions to achieve chemoselectivity. Typically, the piperidine nitrogen is protected, often as a tert-butoxycarbonyl (Boc) carbamate (B1207046), to allow for selective functionalization at the C-3 position. The stereochemistry at the C-3 position is a key feature of the molecule, and its retention or inversion during functionalization is a critical consideration in synthetic design.

Nucleophilic Substitution Reactions

The chlorine atom at the C-3 position of N-protected (R)-3-chloro-piperidine can be displaced by various nucleophiles. These reactions generally proceed via an S(_N)2 mechanism, which leads to an inversion of the stereochemistry at the C-3 center, providing access to a range of (S)-3-substituted piperidines.

Common nucleophiles employed in these reactions include phenols, thiophenols, and amines. For instance, the reaction of (R)-tert-butyl 3-chloropiperidine-1-carboxylate with various substituted phenols in the presence of a base such as potassium carbonate results in the formation of the corresponding 3-aryloxy-piperidine derivatives.

Table 1: Nucleophilic Substitution of (R)-tert-butyl 3-chloropiperidine-1-carboxylate with Phenols

Entry Phenol Reagents and Conditions Product Yield (%)
1 Phenol K₂CO₃, DMF, 80 °C (S)-tert-Butyl 3-phenoxypiperidine-1-carboxylate 85
2 4-Methoxyphenol K₂CO₃, DMF, 80 °C (S)-tert-Butyl 3-(4-methoxyphenoxy)piperidine-1-carboxylate 82
3 4-Nitrophenol Cs₂CO₃, CH₃CN, 70 °C (S)-tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate 91

This table presents representative data synthesized from typical laboratory procedures for nucleophilic substitution reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the 3-position of N-Boc-(R)-3-chloropiperidine serves as a handle for such transformations, enabling the introduction of a wide array of substituents with retention of stereochemistry.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl or alkyl halide. wikipedia.org In the context of (R)-tert-butyl 3-chloropiperidine-1-carboxylate, this reaction provides a route to 3-amino-piperidine derivatives, which are valuable intermediates in drug discovery. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. rsc.orgatlanchimpharma.com

Table 2: Buchwald-Hartwig Amination of (R)-tert-butyl 3-chloropiperidine-1-carboxylate

Entry Amine Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Aniline Pd₂(dba)₃ XPhos NaOtBu Toluene 100 88
2 Morpholine Pd(OAc)₂ RuPhos K₃PO₄ Dioxane 110 92
3 Benzylamine Pd₂(dba)₃ BrettPhos LiHMDS THF 80 85

This table illustrates typical conditions and outcomes for the Buchwald-Hartwig amination with the specified substrate, based on established protocols. rsc.orgorganic-chemistry.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. libretexts.org This reaction has been successfully applied to (R)-tert-butyl 3-chloropiperidine-1-carboxylate to introduce aryl and heteroaryl substituents at the C-3 position, affording a diverse range of 3-arylpiperidines with retention of the (R)-configuration. nih.gov

Table 3: Suzuki-Miyaura Coupling of (R)-tert-butyl 3-chloropiperidine-1-carboxylate

Entry Boronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 90 91
2 4-Tolylboronic acid PdCl₂(dppf) dppf Cs₂CO₃ Dioxane 100 89
3 3-Thienylboronic acid Pd(OAc)₂ SPhos K₃PO₄ 1,4-Dioxane/H₂O 100 84

This table showcases representative examples of Suzuki-Miyaura coupling reactions involving the specified substrate, with conditions and yields reflecting common experimental findings. nih.gov

Advanced Analytical Characterization for R 3 Chloro Piperidine Hydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of (R)-3-chloro-piperidine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map the carbon and proton framework.

In a typical ¹H NMR spectrum of a related 3-chloropiperidine (B1606579) derivative, the protons on the piperidine (B6355638) ring exhibit complex splitting patterns due to coupling with adjacent protons. The proton attached to the carbon bearing the chlorine atom (H-3) typically appears as a multiplet. The chemical shifts of the piperidine ring protons are generally observed in the range of 1.5 to 3.8 ppm. nih.govchemicalbook.com The presence of the hydrochloride salt can influence the chemical shifts, particularly of the protons near the nitrogen atom.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom attached to the chlorine (C-3) is expected to have a chemical shift in the range of 50-60 ppm. nih.gov The other carbon atoms of the piperidine ring will have distinct signals, allowing for a complete assignment of the carbon framework.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These advanced techniques are essential for confirming the connectivity and substitution pattern of the piperidine ring.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Chloropiperidine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H Multiplet ~52
C3-H Multiplet ~55
C4-H Multiplet ~28
C5-H Multiplet ~23
C6-H Multiplet ~48

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and specific derivative. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.comyoutube.com For this compound, the IR spectrum will exhibit characteristic absorption bands.

A broad absorption band is typically observed in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibration of a secondary amine hydrochloride salt. The C-H stretching vibrations of the piperidine ring are expected in the 2850-3000 cm⁻¹ region. mdpi.com The C-Cl stretching vibration usually appears in the fingerprint region, typically between 600 and 800 cm⁻¹, although its identification can sometimes be challenging due to the complexity of this region. nist.gov

Table 2: Key IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹)
N-H Stretch (amine salt) 2500-3000 (broad)
C-H Stretch (alkane) 2850-3000
C-Cl Stretch 600-800

Note: The fingerprint region (below 1500 cm⁻¹) contains many complex vibrations that are unique to the molecule. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. chemguide.co.uk For this compound, the molecular ion peak [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to the mass of the free base plus a proton. nih.gov The molecular weight of 3-chloropiperidine is 119.59 g/mol , so the protonated molecule would be observed around m/z 120.

A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at [M+2] with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. youtube.com This isotopic pattern provides strong evidence for the presence of a chlorine atom in the molecule.

The fragmentation pattern in the mass spectrum can also provide structural clues. Common fragmentation pathways for cyclic amines involve the loss of small molecules or radicals, leading to the formation of stable fragment ions. libretexts.orglibretexts.orgresearchgate.net Analysis of these fragments can help to confirm the structure of the piperidine ring.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound, particularly its enantiomeric purity, which is critical for its application in stereospecific synthesis.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers. wvu.edu To resolve the (R) and (S) enantiomers of 3-chloro-piperidine, a chiral stationary phase (CSP) is required. These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.govresearchgate.net

Since 3-chloro-piperidine lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed. researchgate.netnih.govnih.gov Derivatizing the amine with a UV-active agent, such as benzoyl chloride or p-toluenesulfonyl chloride, allows for sensitive detection. google.comgoogle.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the derivatized enantiomers. nih.gov The enantiomeric excess (e.e.) can then be accurately calculated by comparing the peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

Parameter Condition
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV at a wavelength suitable for the derivatizing agent (e.g., 230 nm)

Note: Method parameters must be optimized for the specific derivative and column used. researchgate.netnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) can also be used for the analysis of 3-chloro-piperidine, particularly for assessing its purity in terms of volatile impurities. nih.gov Similar to HPLC, direct analysis can be challenging due to the low volatility and polarity of the hydrochloride salt. Therefore, derivatization to a more volatile form, for instance, by acylation, is often necessary.

For enantiomeric separation by GC, a chiral capillary column is required. These columns are coated with a chiral stationary phase that allows for the separation of the enantiomers. The choice of the derivative and the GC temperature program are critical for achieving good resolution.

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

The analysis of chiral compounds like (R)-3-Chloro-piperidine often necessitates derivatization to improve chromatographic performance. This is particularly true for gas chromatography (GC), where the volatility and thermal stability of the analyte are crucial, and for high-performance liquid chromatography (HPLC) when enhanced detection sensitivity or the separation of enantiomers on achiral columns is desired. jfda-online.comyoutube.com The primary goal of derivatization in the context of chiral analysis is typically the conversion of an enantiomeric pair into diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov These resulting diastereomers have distinct physical properties and can be separated on conventional, achiral stationary phases. jfda-online.comnih.gov

For a secondary amine like 3-Chloro-piperidine, several derivatization strategies can be employed. Acylation is a common and effective method. nih.gov Chiral acylating reagents, often containing a fluorophore or chromophore, react with the amine to form stable diastereomeric amides. The presence of these moieties can significantly enhance detection by UV or fluorescence detectors. nih.gov

Common chiral derivatizing agents suitable for secondary amines include:

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with amines to form highly fluorescent carbamate (B1207046) diastereomers, enabling sensitive detection and separation by reversed-phase HPLC. nih.gov

Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride): While more commonly used for alcohols, it can also derivatize primary and secondary amines to form diastereomeric amides, which are often analyzed by NMR or chromatography.

Chiral isocyanates: Reagents like (R)-1-phenylethyl isocyanate react with the amine to form urea (B33335) derivatives, creating diastereomers that can be resolved chromatographically.

Fluorinated anhydrides: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used in GC-MS analysis to improve volatility and chromatographic peak shape. nih.gov When a chiral version of an acylating agent is used, it facilitates the separation of enantiomers.

The selection of a derivatizing agent depends on the analytical technique (GC or HPLC), the desired detection method, and the need to avoid side reactions. jfda-online.comnih.gov The reaction conditions, including solvent, temperature, and time, must be optimized to ensure complete and quantitative derivatization without causing racemization of the chiral center. nih.gov

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DerivativeTypical Analytical Method
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)Secondary AmineDiastereomeric CarbamateHPLC-Fluorescence
(R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride)Secondary AmineDiastereomeric AmideHPLC-UV, NMR
(R)-1-Phenylethyl isocyanateSecondary AmineDiastereomeric UreaHPLC-UV, GC-MS
N-(p-Toluenesulfonyl)-L-prolyl chlorideSecondary AmineDiastereomeric SulfonamideHPLC-UV

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unambiguous proof of a molecule's absolute configuration and its preferred solid-state conformation. springernature.com For a chiral molecule like this compound, this technique is invaluable for confirming the 'R' assignment at the C3 stereocenter. soton.ac.uk

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. By carefully measuring the small intensity differences between these "Bijvoet pairs," the absolute spatial arrangement of the atoms can be determined. nih.govresearchgate.net While the presence of a heavy atom (heavier than oxygen) enhances this effect, modern diffractometers and computational methods often allow for the successful determination of absolute configuration for light-atom molecules, such as organic hydrochlorides, where the chlorine atom can serve as a sufficient anomalous scatterer. researchgate.net The Flack parameter is a key value refined during the analysis; a value close to zero for the correct enantiomer confirms the absolute structure assignment with high confidence. soton.ac.uk

Crystallographic ParameterRepresentative Value / Information
Chemical FormulaC₅H₁₁Cl₂N
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.1 Å, b = 9.5 Å, c = 13.2 Å
Flack Parameter0.0(1)
Piperidine Ring ConformationChair
C3-Cl Bond OrientationEquatorial
N-H Bond OrientationAxial
Key Hydrogen BondN-H···Cl

Note: The crystallographic data presented are representative examples for a substituted piperidine hydrochloride and are for illustrative purposes.

Computational and Theoretical Investigations of R 3 Chloro Piperidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (R)-3-chloro-piperidine hydrochloride. These methods model the electronic structure of the molecule with high accuracy, allowing for the prediction of its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), provide detailed information on molecular geometry, vibrational frequencies, and electronic properties. sci-hub.senih.gov

While specific DFT studies on this compound are not extensively available in the reviewed literature, the principles can be applied. Such studies would typically reveal that the piperidine ring adopts a chair conformation. wikipedia.org The presence of the electron-withdrawing chlorine atom at the C3 position influences the electron distribution across the ring. The hydrochloride form is particularly stable as protonation of the nitrogen atom lowers its electron density, which in turn inhibits the intramolecular formation of the reactive aziridinium (B1262131) ion. unipd.itnih.gov

The reactivity of the molecule can be understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. sci-hub.se For (R)-3-chloro-piperidine, the nitrogen lone pair would significantly contribute to the HOMO, making it the primary site for electrophilic attack. However, in the hydrochloride salt, this lone pair is protonated, significantly lowering the HOMO energy and thus the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (R)-3-Chloro-piperidine vs. its Hydrochloride Salt

Property(R)-3-Chloro-piperidine (Free Base)This compound
HOMO Energy (eV)-6.5-9.8
LUMO Energy (eV)1.20.5
HOMO-LUMO Gap (eV)7.710.3
Dipole Moment (Debye)2.18.5

Note: This table is illustrative and based on general principles of computational chemistry applied to similar structures. Actual values would require specific calculations.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods, like AM1 or PM3, are also employed to study molecular properties. libretexts.orgnih.gov Ab initio methods are based on first principles without experimental parameters, offering a high level of theory. libretexts.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. libretexts.org

For this compound, these methods can be used to calculate various molecular properties, including optimized geometry, charge distribution, and thermochemical data like heat of formation. libretexts.org While ab initio calculations would provide more accurate results, semi-empirical methods can offer a good balance between computational cost and accuracy for predicting trends in a series of related compounds. nih.gov

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates and transition states, and determining the energetic feasibility of different routes.

Transition State Characterization and Reaction Pathway Analysis (e.g., aziridinium ion intermediates)

A key aspect of the chemistry of 3-chloropiperidines is their ability to form a bicyclic aziridinium ion through intramolecular cyclization. unipd.itnih.gov This highly electrophilic intermediate is readily attacked by nucleophiles. Computational studies can characterize the transition state for this cyclization. The reaction involves the nitrogen lone pair attacking the carbon atom bearing the chlorine, displacing the chloride ion.

In the case of this compound, the reaction is inhibited due to the protonation of the nitrogen. unipd.itnih.gov However, under basic conditions, the free amine is liberated, allowing the formation of the aziridinium ion. Theoretical calculations can model this process, providing the geometry of the transition state and the activation energy required. The transition state would likely show an elongated C-Cl bond and a newly forming N-C bond.

Energy Profiles and Thermochemistry of Chemical Transformations

By calculating the energies of the reactant, transition state, intermediate, and product, a complete energy profile for the transformation of (R)-3-chloro-piperidine can be constructed. This profile provides crucial information about the kinetics and thermodynamics of the reaction.

Table 2: Hypothetical Energy Profile for the Formation and Reaction of the Aziridinium Ion

Species/StateRelative Gibbs Free Energy (kcal/mol)
(R)-3-Chloro-piperidine (Free Base)0
Transition State 1 (Aziridinium Formation)+15
Aziridinium Ion Intermediate+5
Transition State 2 (Nucleophilic Attack)+10
Ring-Opened Product-10

Note: This table represents a plausible reaction energy profile for a generic nucleophilic substitution via an aziridinium ion intermediate. Specific values are dependent on the nucleophile and reaction conditions.

Molecular Electron Density Theory (MEDT) in Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying the feasibility of chemical reactions based on the changes in electron density. mdpi.com It has been successfully applied to understand various reaction types, including cycloadditions. rsc.orgnih.govresearchgate.net

While there is no specific literature on the participation of this compound in cycloaddition reactions analyzed by MEDT, the theory could be applied if the compound or its derivatives were to be used in such reactions. For instance, if the corresponding imine derived from N-chloropiperidine were involved in a [3+2] cycloaddition, MEDT could predict the reactivity and regioselectivity based on the analysis of the electron density of the reactants. wikipedia.orgmdpi.com The theory focuses on how the electron density changes along the reaction coordinate, providing a more intuitive picture of bond formation than traditional orbital-based theories.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its chemical and biological properties. Computational techniques such as conformational analysis and molecular dynamics (MD) simulations are invaluable tools for investigating these aspects at an atomic level.

Investigation of Ring Inversion and Nitrogen Inversion Barriers

The piperidine ring exists predominantly in a chair conformation. However, it can undergo conformational changes through two primary processes: ring inversion and nitrogen inversion. The hydrochloride form of (R)-3-chloro-piperidine introduces a protonated nitrogen atom, which significantly influences these dynamic processes.

Nitrogen Inversion: This process, also known as pyramidal inversion, involves the oscillation of the nitrogen atom and its substituents through a planar transition state. mdpi.com In piperidine, the nitrogen inversion barrier is relatively low, around 6.0 kcal/mol. researchgate.net Protonation of the nitrogen atom to form the piperidinium (B107235) ion removes the lone pair, thereby eliminating the possibility of nitrogen inversion. The N-H bond will have a specific orientation (axial or equatorial) in the stable chair conformations.

Molecular dynamics simulations of piperidinium-based ionic liquids have been employed to study the structure and dynamics of these systems, providing insights into the behavior of the piperidinium cation in different environments. wikipedia.orgresearchgate.net These studies can help in understanding the solvation effects on the conformational preferences of this compound.

Table 1: Theoretical Conformational Processes in Piperidine Derivatives
ProcessDescriptionTypical Energy Barrier (Piperidine)Influence of Protonation
Ring InversionInterconversion between two chair conformations.~10-11 kcal/molCan alter the equilibrium between conformers, favoring axial substituents in some cases. nih.gov
Nitrogen InversionOscillation of the nitrogen atom and its substituents.~6.0 kcal/mol researchgate.netEliminated due to the absence of a lone pair on the protonated nitrogen.

Stereoelectronic Effects and Substituent Influences on Conformation and Reactivity (e.g., Thorpe-Ingold effect)

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and reactivity, play a significant role in the conformational preferences of substituted piperidines. In the case of this compound, the presence of the electronegative chlorine atom introduces several important stereoelectronic interactions.

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of ring-closing reactions due to the presence of bulky substituents on the acyclic precursor. wikipedia.orglucp.net This effect is attributed to a decrease in the internal bond angle of the starting material, which brings the reactive ends closer together, thus favoring cyclization. wikipedia.org While not directly a property of the piperidine ring itself, this effect is highly relevant to the synthesis of substituted piperidines. For instance, the intramolecular cyclization of N-chloroalkenyl amines to form piperidine rings can be significantly influenced by the presence of gem-dialkyl groups on the alkenyl chain, leading to faster reaction rates and potentially influencing the stereochemical outcome. lucp.net Computational studies can be used to model the transition states of such cyclization reactions and quantify the energetic advantage conferred by the Thorpe-Ingold effect.

In Silico Predictions for Synthetic Design

Computational tools are increasingly being used to facilitate the design of efficient and stereoselective synthetic routes for complex molecules like this compound.

Retrosynthetic Analysis and Pathway Prediction Software Applications

Retrosynthetic analysis software, such as SYNTHIA™ and those developed by other research groups, can be employed to propose viable synthetic pathways for a target molecule. the-scientist.comnih.gov These programs utilize a vast database of chemical reactions and apply a set of rules to deconstruct the target molecule into simpler, commercially available starting materials. For a chiral molecule like (R)-3-chloro-piperidine, these tools can suggest disconnections that preserve or introduce the desired stereochemistry. For example, a retrosynthetic analysis might suggest a pathway involving the asymmetric reduction of a corresponding pyridinium (B92312) salt or the cyclization of a chiral acyclic precursor.

Prediction of Reaction Outcomes and Stereoselectivity

Computational chemistry can be used to predict the outcome and stereoselectivity of key synthetic steps. For example, Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways, allowing for the prediction of the major product and the diastereomeric or enantiomeric excess. In the synthesis of substituted piperidines, computational methods can be used to predict the stereochemical outcome of reactions such as catalytic asymmetric hydrogenation of pyridine (B92270) derivatives or diastereoselective cyclization reactions. rsc.org For instance, DFT calculations could be used to rationalize the observed stereoselectivity in the synthesis of 2,6-cis-disubstituted piperidine alkaloids from a chiral aziridine (B145994) precursor. rsc.org

Computational Studies of Intermolecular Interactions and Binding Modes (e.g., molecular docking for theoretical affinity prediction)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. ceon.rs This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets, such as G-protein coupled receptors (GPCRs) like serotonin (B10506) or dopamine (B1211576) receptors, which are common targets for piperidine-containing drugs. ceon.rsnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from experimental data (e.g., X-ray crystallography or NMR) or generated through homology modeling. The ligand, this compound, is then placed in the binding site of the receptor, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A lower binding energy generally indicates a more favorable interaction. nih.gov For example, in a study of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, molecular docking was used to predict their binding modes and affinities against proteins implicated in cancer progression. nih.gov Similarly, docking studies on chloropiperidine derivatives could provide valuable insights into their potential biological activities.

Table 2: In Silico Tools and Their Applications in the Study of this compound
Computational MethodApplicationPredicted Information
DFT CalculationsConformational analysis, reaction mechanism studiesRing and nitrogen inversion barriers, transition state energies, stereoselectivity prediction researchgate.netrsc.org
Molecular Dynamics (MD) SimulationsDynamic behavior in solutionConformational flexibility, solvent effects, interaction with other molecules
Retrosynthesis Software (e.g., SYNTHIA™)Synthetic route planningPotential synthetic pathways from simple precursors the-scientist.comnih.gov
Molecular DockingPrediction of ligand-receptor interactionsBinding mode, theoretical binding affinity ceon.rsnih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel and More Efficient Stereoselective Methodologies

The synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry. nih.gov Traditional methods often involve lengthy synthetic sequences or classical resolutions, which can be inefficient. nih.gov Current research is intensely focused on developing more direct and efficient stereoselective methods to access chiral piperidines like the (R)-3-chloro derivative.

A significant area of development is the asymmetric hydrogenation of pyridine (B92270) precursors. nih.govyoutube.com This approach utilizes chiral catalysts, often based on transition metals like rhodium, iridium, or nickel, to achieve high enantioselectivity. nih.govacs.org For instance, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids have been shown to produce 3-substituted tetrahydropyridines with excellent yield and enantioselectivity, which can then be converted to the desired piperidine (B6355638). nih.gov Another promising strategy involves the dearomatization/enantioselective borylation of pyridines, providing a facile route to chiral 3-boryl-tetrahydropyridines that can be further transformed. acs.org

Intramolecular cyclization reactions are also a cornerstone of modern piperidine synthesis. nih.govorganic-chemistry.org Advances in this area include:

Palladium-catalyzed aminoacetoxylation: This method allows for the asymmetric 6-endo cyclization of unactivated alkenes to yield chiral β-acetoxylated piperidines under mild conditions. organic-chemistry.org

Radical-mediated cyclization: Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes offers an effective route to various piperidines. nih.govmdpi.com

Aza-Prins Cyclization: Lewis acid-mediated cyclization of homoallylic amines provides access to 4-halopiperidines, which are valuable intermediates. rasayanjournal.co.in Niobium(V) chloride has been identified as an effective Lewis acid for this transformation involving epoxides and homoallylic amines. rasayanjournal.co.in

Recent innovations have also streamlined processes, such as a two-step method combining biocatalytic C-H oxidation with radical cross-coupling, significantly simplifying the construction of complex piperidines and reducing the reliance on expensive precious metal catalysts. news-medical.net

Table 1: Comparison of Modern Stereoselective Synthesis Methodologies for Piperidines
MethodologyKey FeaturesCatalyst/Reagent ExamplesReference
Asymmetric HydrogenationDirect conversion of pyridines/dihydropyridines to chiral piperidines. High enantioselectivity.Rh(I), Iridium(I), Nickel-based nanocatalysts with chiral ligands. nih.govnih.gov
Intramolecular CyclizationConstruction of the piperidine ring from acyclic precursors. Good for creating substituted piperidines.Palladium(0), Cobalt(II), Niobium(V) chloride. nih.govorganic-chemistry.orgrasayanjournal.co.in
Dearomatization/BorylationStepwise approach providing versatile borylated intermediates for further functionalization.Copper(I) catalysts. acs.org
Biocatalysis/Radical Cross-CouplingModular, two-step process reducing multistep syntheses. Avoids precious metal catalysts.Enzymes for C-H oxidation, Nickel electrocatalysis. news-medical.net

Expanding the Synthetic Scope and Derivatization Potential of (R)-3-Chloro-piperidine Hydrochloride

The (R)-3-chloro-piperidine scaffold is not just a target molecule but a versatile starting point for creating a diverse array of more complex structures. researchgate.net The chloro group at the C3 position is a key functional handle that can be displaced by various nucleophiles, allowing for the introduction of new substituents and the construction of highly functionalized piperidine derivatives. rasayanjournal.co.in

Research is actively exploring the derivatization potential to access novel chemical space for applications in drug discovery and materials science. news-medical.netresearchgate.net For instance, the synthesis of bis-3-chloropiperidines has been investigated for their potential as DNA alkylating agents, drawing inspiration from natural products like the antibiotic 593A. uni-giessen.denih.gov The reactivity of these compounds is often mediated by the formation of a highly electrophilic bicyclic aziridinium (B1262131) ion, which is readily attacked by nucleophiles. researchgate.netnih.gov The stereochemistry of the (R)-isomer can significantly influence the kinetics and selectivity of these transformations.

Furthermore, modular strategies are being developed to create highly substituted chiral piperidines. nih.gov These approaches may involve the synthesis of an orthogonally protected piperidine intermediate that can undergo sequential, site-selective functionalization reactions. nih.gov This allows for the systematic and controlled construction of complex piperidine analogs with multiple stereocenters, which are highly valuable in pharmaceutical research. nih.govajchem-a.com

Integration of Advanced Automation and Artificial Intelligence in this compound Synthesis

The synthesis of complex chiral molecules like this compound is increasingly benefiting from the integration of automation and artificial intelligence (AI). mdpi.comacs.org These technologies are poised to revolutionize synthetic chemistry by accelerating discovery and optimizing reaction conditions. nih.gov

Table 2: Applications of AI and Automation in Chiral Piperidine Synthesis
TechnologyApplicationPotential Impact on (R)-3-Chloro-piperidine SynthesisReference
AI-Powered RetrosynthesisDesigning efficient synthetic pathways from target molecule to starting materials.Faster identification of novel and cost-effective synthetic routes. mdpi.comacs.org
Machine Learning ModelsPredicting reaction outcomes (yield, stereoselectivity) and catalyst performance.Accelerated optimization of stereoselective steps, reducing experimental effort. nih.govarxiv.org
Automated Synthesis PlatformsRobotic execution of chemical reactions and purification processes.Increased reproducibility, high-throughput screening of reaction conditions. acs.org
Chirality-Aware Deep LearningSpecifically models 3D structure to predict enantiomeric outcomes.Improved accuracy in predicting the formation of the (R)-enantiomer over the (S)-enantiomer. nih.govacs.org

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of the piperidine ring system is a rich field of study, and new transformations are constantly being discovered. For (R)-3-chloro-piperidine, research is exploring reactivity beyond simple nucleophilic substitution at the C3 position. A key aspect of 3-chloropiperidine (B1606579) chemistry is its ability to form a strained, bicyclic aziridinium ion upon base treatment or intramolecularly. researchgate.netnih.gov This highly reactive intermediate is a powerful electrophile and is central to the compound's use as an alkylating agent, for example, in targeting the DNA of cancer cells. uni-giessen.deresearchgate.netresearchgate.net Understanding how the (R)-stereocenter influences the formation and subsequent reactions of this aziridinium ion is a critical area of future research.

Furthermore, modern synthetic methods are being applied to the piperidine scaffold itself. This includes late-stage C-H functionalization, which allows for the direct installation of new substituents onto the pre-formed ring, avoiding the need for de novo synthesis. researchgate.net The development of catalysts that can selectively functionalize specific C-H bonds on the piperidine ring in the presence of the chloro-substituent would open up new avenues for derivatization.

Role in Advanced Materials Science and Catalysis Development

While the primary focus for chiral piperidines has been in pharmaceuticals, their unique structural and electronic properties make them attractive candidates for applications in materials science and catalysis. ajchem-a.comijnrd.org The inherent chirality of this compound makes it a valuable building block for the synthesis of chiral ligands for asymmetric catalysis. acs.org These ligands can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a wide range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-3-Chloro-piperidine hydrochloride, and how can reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective chlorination of piperidine derivatives or resolution of racemic mixtures. For example, chiral auxiliaries or catalysts (e.g., Sharpless epoxidation-inspired systems) can enhance enantiomeric excess. Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization . Post-synthesis, purity should be verified via chiral HPLC or polarimetry, referencing protocols for analogous hydrochlorides (e.g., pyridoxine hydrochloride) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the chlorine substitution pattern and piperidine ring conformation. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography can resolve stereochemistry. For hydrochloride salt verification, conduct ion chromatography or titrimetric analysis (e.g., argentometric titration for chloride content) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can researchers assess the enantiomeric purity of this compound, and what are common sources of analytical error?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) is optimal. Calibrate with racemic and enantiopure standards. Common errors include column degradation, improper mobile phase pH, or insufficient sample solubility. Cross-validate with circular dichroism (CD) spectroscopy for high-confidence results .

Q. What experimental strategies mitigate instability of this compound in aqueous or biological matrices?

  • Methodological Answer : Lyophilization improves stability for long-term storage. In biological assays, use buffered solutions (pH 4–6) to slow hydrolysis. Monitor degradation via LC-MS over time, and consider prodrug formulations (e.g., ester derivatives) to enhance bioavailability .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, concentration ranges) or impurities in test compounds. Reproduce key studies using standardized protocols (e.g., OECD guidelines) and validate findings with orthogonal assays (e.g., binding vs. functional activity) .

Q. What methodologies are recommended for studying the compound’s interactions with neuronal receptors or enzymes?

  • Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled antagonists) for receptor affinity studies. Pair with functional assays (e.g., cAMP quantification or calcium imaging) to assess agonism/antagonism. Molecular docking simulations can predict binding modes, which should be validated via site-directed mutagenesis .

Tables for Key Data Comparison

Parameter Recommended Method Key Considerations Reference
Enantiomeric PurityChiral HPLC with amylose columnsMobile phase: hexane/isopropanol (90:10), 1 mL/min
Chloride Content ValidationArgentometric titrationUse potassium chromate indicator; endpoint: brick-red precipitate
Stability in Aqueous SolutionAccelerated degradation studiesStore at 40°C/75% RH; monitor via LC-MS at 0, 7, 14 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.